molecular formula C19H14 B588305 7-Methylbenz[a]anthracene-d3 CAS No. 1795033-70-3

7-Methylbenz[a]anthracene-d3

Cat. No.: B588305
CAS No.: 1795033-70-3
M. Wt: 245.339
InChI Key: DIIFUCUPDHMNIV-FIBGUPNXSA-N
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Description

Significance of Stable Isotope-Labeled Analogs in Chemical and Biological Sciences

The use of stable isotope-labeled analogs, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), offers a powerful approach for tracing and quantifying molecules within complex biological and environmental systems. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and suitable for a wider range of studies, including those involving human subjects.

In chemical and biological sciences, these labeled compounds are instrumental for:

Metabolic Studies: Tracing the metabolic pathways of drugs and environmental toxins. The distinct mass of the labeled compound allows researchers to follow its biotransformation and identify its metabolites using techniques like mass spectrometry.

Mechanistic and Kinetic Studies: Elucidating reaction mechanisms and kinetics. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, providing insights into the rate-determining steps of a reaction.

Quantitative Analysis: Serving as internal standards in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). ulisboa.pt This isotope dilution mass spectrometry (IDMS) approach allows for highly accurate and precise quantification of the target analyte by correcting for sample loss during preparation and analysis. acs.org

Environmental Fate and Transport: Monitoring the distribution and degradation of pollutants in the environment.

Overview of 7-Methylbenz[a]anthracene-d3 in Contemporary Scientific Inquiry

7-Methylbenz[a]anthracene (B135024) (7-MBA) is a monomethylated PAH known for its potent carcinogenic activity. oup.com It is considered a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. nih.gov This activation process involves a series of enzymatic reactions that can lead to the formation of highly reactive metabolites capable of binding to DNA and inducing mutations. oup.comnih.gov

Given the toxicological significance of 7-MBA, its deuterated analog, this compound, serves as a vital research tool. Its primary application lies in its use as an internal standard for the accurate quantification of 7-MBA and other related PAHs in various matrices. For instance, in a study characterizing soil contaminated with PAHs, deuterated standards, including a deuterated form of 7-methylbenz[a]anthracene, were employed for quantification using the internal standard method with GC-MS. diva-portal.org This ensures the reliability of data in environmental monitoring and risk assessment.

Furthermore, while direct studies detailing its use in tracing metabolic pathways are not abundant in publicly available literature, the principles of stable isotope labeling strongly suggest its utility in such research. By introducing this compound into a biological system, researchers could theoretically track the formation of its various metabolites, such as dihydrodiols and diol-epoxides, which are implicated in its carcinogenicity. nih.govepa.gov This would provide a clearer understanding of the metabolic activation pathways and the factors that influence them.

The table below summarizes the key properties of this compound.

PropertyValue
Chemical Formula C₁₉H₁₁D₃
Molecular Weight 245.33 g/mol
CAS Number 1795033-70-3
Appearance (Typically) White to off-white solid
Primary Application Internal standard in analytical chemistry
Parent Compound 7-Methylbenz[a]anthracene

Detailed Research Findings

Research on 7-Methylbenz[a]anthracene and its analogs has provided significant insights into the mechanisms of chemical carcinogenesis. The metabolism of 7-MBA is a critical area of investigation, as its transformation into reactive intermediates is a key step in its ability to cause cancer. nih.gov

Studies on the metabolism of the parent compound, 7-MBA, have identified several key metabolites. These include various dihydrodiols, which are formed through the action of cytochrome P450 enzymes. nih.govepa.gov The formation of specific "bay-region" dihydrodiol-epoxides is considered a crucial activation step, leading to the formation of DNA adducts. oup.comnih.gov

The analysis of these metabolites and their DNA adducts often relies on sensitive analytical techniques where deuterated standards are invaluable. For example, the quantification of DNA adducts formed from 7-MBA in mouse epidermis was performed using ³²P-postlabeling coupled with HPLC and TLC. oup.com The use of a deuterated internal standard like this compound in such an assay would significantly improve the accuracy of the quantification of these adducts.

A study on the source characterization of soils contaminated with polycyclic aromatic compounds explicitly utilized deuterated PAHs as internal standards for quantification by GC-MS. diva-portal.org This provides direct evidence for the practical application of compounds like this compound in environmental analytical chemistry. The use of these standards helps to correct for variations in sample extraction and analysis, leading to more reliable data on the levels of these pollutants in the environment. ulisboa.ptdiva-portal.org

The table below presents a simplified overview of the metabolites of 7-Methylbenz[a]anthracene, the study of which is facilitated by the use of its deuterated analog.

Metabolite ClassExampleRole in Carcinogenesis
Dihydrodiols 7-Methylbenz[a]anthracene-3,4-diolPrecursor to diol-epoxides
Diol-Epoxides 7-Methylbenz[a]anthracene-3,4-diol-1,2-epoxideUltimate carcinogenic metabolite, binds to DNA
Phenols Hydroxylated derivativesDetoxification products

Properties

CAS No.

1795033-70-3

Molecular Formula

C19H14

Molecular Weight

245.339

IUPAC Name

7-(trideuteriomethyl)benzo[a]anthracene

InChI

InChI=1S/C19H14/c1-13-16-8-4-3-7-15(16)12-19-17(13)11-10-14-6-2-5-9-18(14)19/h2-12H,1H3/i1D3

InChI Key

DIIFUCUPDHMNIV-FIBGUPNXSA-N

SMILES

CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C14

Synonyms

7-Monomethylbenz[a]anthracene-d3;  3,4-Benz-9-methylanthracene-d3;  NSC 30974-d3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of 7 Methylbenz a Anthracene D3

Chemical Synthesis Pathways for Deuterated Polycyclic Aromatic Hydrocarbons

The synthesis of deuterated polycyclic aromatic hydrocarbons (PAHs), such as 7-Methylbenz[a]anthracene-d3, is essential for their use as internal standards in analytical chemistry, particularly in mass spectrometry, and for studying reaction mechanisms. Various synthetic strategies have been developed to introduce deuterium (B1214612) into aromatic systems.

One common approach involves the use of deuterated starting materials in established multi-step syntheses of PAHs. For instance, the synthesis of dihydrodiols from 7-methylbenz[a]anthracene (B135024) has been reported, and similar pathways could be adapted using deuterated precursors. nih.gov The oxidation of 7-methylbenz[a]anthracene yields all five possible dihydrodiols, and their purification can be achieved through techniques like thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC). nih.gov

Another significant pathway is the reaction of substituted aromatic radicals with unsaturated hydrocarbons. osti.gov For example, the reaction of para-tolyl radicals with vinylacetylene can lead to the formation of methyl-substituted PAHs like 2-methylnaphthalene. osti.gov This type of gas-phase reaction, involving radical intermediates, could potentially be adapted for the synthesis of more complex deuterated PAHs. osti.govannualreviews.org Bimolecular reactions of phenyl-type radicals with hydrocarbons such as vinylacetylene have been shown to produce PAHs under single-collision conditions, suggesting a viable route for targeted synthesis. annualreviews.org

Furthermore, the deamination of anilines offers a versatile method for introducing deuterium into an aromatic ring. acs.org This one-step process involves the replacement of an amino group with deuterium via diazotization in the presence of a deuterium source like deuterated chloroform (B151607). acs.org This method is advantageous due to its mild conditions and applicability to a wide range of substrates. acs.org

The table below summarizes some general synthetic approaches for PAHs that can be adapted for the synthesis of their deuterated analogues.

Synthetic Approach Description Key Features Potential for Deuteration
Multi-step Synthesis from Precursors Building the PAH skeleton from smaller, often commercially available, starting materials.Allows for precise control over the final structure.High, by using deuterated starting materials or introducing deuterium in intermediate steps.
Radical-Mediated Annulation Reaction of aromatic radicals with unsaturated compounds to form new rings.Can form complex PAHs in a single step under specific conditions.Possible by using deuterated radicals or reaction partners.
Deamination of Anilines Replacement of an amino group on an aromatic ring with deuterium.A mild, one-step method applicable to various aromatic amines.Direct and efficient method for deuterium incorporation.
Alkyne Benzannulation Cyclization reactions involving alkynes to form new aromatic rings.Useful for constructing complex, polycyclic systems. acs.orgDeuterated alkynes or other reactants can be employed.

Techniques for Deuterium Incorporation and Enrichment in Aromatic Systems

Several techniques are employed to incorporate deuterium into aromatic systems, aiming for high levels of enrichment and, in some cases, regioselectivity.

Acid-Catalyzed Hydrogen-Deuterium Exchange (HDX): This is a widely used method for deuterium incorporation into aromatic molecules. mdpi.com It typically involves the use of strong deuterated Brønsted or Lewis acids in the presence of a deuterium source, such as D₂O or deuterated trifluoroacetic acid (CF₃COOD). mdpi.comnih.gov While effective, acid-catalyzed HDX can sometimes lead to limited regioselectivity, with deuterium being incorporated at the most electron-rich positions of the aromatic ring. mdpi.comnih.gov The use of CF₃COOD offers advantages such as ease of preparation and removal, and high solubility for many substrates. nih.gov

Metal-Catalyzed Deuteration: Transition metal catalysts, such as iridium, palladium, rhodium, and ruthenium, are highly effective for C-H bond activation and subsequent deuterium incorporation. snnu.edu.cn Iridium catalysts, in particular, are versatile for ortho-C(sp²)–H deuteration. snnu.edu.cn These methods can offer high regioselectivity and can be performed under mild conditions. snnu.edu.cn For instance, palladium and platinum catalysts, sometimes used in mixed systems, can achieve high levels of deuteration even at sterically hindered positions. mdpi.com

On-Surface Deuteration: The exchange between hydrogen and deuterium can also be achieved on a surface. For example, in-situ deuterium labeling of PAHs adsorbed on a hot Au(111) surface has been demonstrated by annealing in D₂ gas. nih.govresearchgate.net This method highlights the dynamic nature of hydrogen atoms on surface-adsorbed PAHs. nih.gov

The table below provides an overview of common deuterium incorporation techniques.

Technique Deuterium Source Catalyst/Reagent Key Characteristics
Acid-Catalyzed HDX D₂O, CF₃COOD, DCl, D₂SO₄Brønsted or Lewis acidsWide applicability, but can have limited regioselectivity. mdpi.comnih.gov
Metal-Catalyzed HIE D₂ gas, d₆-benzeneIr, Pd, Rh, Ru complexesHigh efficiency and regioselectivity, mild reaction conditions. snnu.edu.cn
Deamination of Anilines Deuterated chloroform (CDCl₃)Diazotization reagentsMild, one-step, metal-free method. acs.org
On-Surface Exchange D₂ gasMetal surfaces (e.g., Au(111))Occurs at elevated temperatures for surface-adsorbed molecules. nih.govresearchgate.net

Advanced Characterization of Isotopic Purity and Positional Isomerism in this compound

The characterization of isotopically labeled compounds like this compound is crucial to confirm the isotopic purity (the percentage of molecules that contain the desired number of deuterium atoms) and to determine the precise location of the deuterium atoms (positional isomerism).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic composition of a sample. By precisely measuring the mass-to-charge ratio, HRMS can distinguish between the deuterated compound and its unlabeled counterpart, as well as quantify the extent of deuteration. rsc.org However, a potential issue with deuterated standards is back-exchange, where deuterium atoms are replaced by protons under certain analytical conditions, which can be observed in the mass spectrum. chromservis.eudspsystems.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the exact position of deuterium atoms within a molecule. While ¹H NMR can show the disappearance of signals corresponding to the positions where deuterium has been incorporated, ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of their location. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of chemical bonds are dependent on the masses of the atoms involved. The C-D bond has a lower vibrational frequency than the C-H bond. researchgate.netarxiv.org This isotopic shift can be observed in the IR spectrum, with characteristic C-D stretching modes appearing at different wavenumbers than the C-H stretching modes. researchgate.netarxiv.orgaanda.org This provides further confirmation of deuterium incorporation.

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (GC-MS, HPLC-MS), are used to separate the deuterated compound from any impurities and to confirm its identity by comparing its retention time to that of an unlabeled standard. researchgate.netcup.edu.cn These techniques are also essential for purifying the final product. nih.gov

The following table summarizes the analytical techniques used for the characterization of this compound.

Analytical Technique Information Obtained Key Considerations
Mass Spectrometry (MS) Isotopic enrichment, molecular weight confirmation.High resolution is needed to resolve isotopic peaks. Potential for back-exchange. rsc.orgchromservis.eudspsystems.eu
Nuclear Magnetic Resonance (NMR) Precise location of deuterium atoms (positional isomerism).²H NMR provides direct detection of deuterium.
Infrared (IR) Spectroscopy Confirmation of C-D bonds through characteristic vibrational frequencies.C-D stretching and bending modes appear at lower frequencies than C-H modes. researchgate.netarxiv.org
Chromatography (GC, HPLC) Purity assessment, separation from isomers and impurities.Retention time comparison with unlabeled standard for identification. researchgate.netcup.edu.cn

Advanced Analytical Methodologies Utilizing 7 Methylbenz a Anthracene D3 As a Reference Standard

Fundamental Principles of Internal Standardization with Deuterated Analogs in Quantitative Mass Spectrometry

Quantitative mass spectrometry (MS) is a powerful technique for determining the concentration of specific analytes in a sample. However, the accuracy and precision of MS measurements can be affected by various factors, including matrix effects and variability in sample preparation. clearsynth.comannlabmed.org Internal standardization is a widely adopted strategy to mitigate these challenges, and deuterated analogs, such as 7-Methylbenz[a]anthracene-d3, are considered the gold standard for this purpose. texilajournal.comwuxiapptec.com

An internal standard is a compound of known concentration that is added to a sample prior to analysis. wuxiapptec.com By comparing the signal of the analyte to the signal of the internal standard, variations introduced during the analytical process can be corrected. Deuterated internal standards are particularly effective because they are chemically and physically very similar to their non-deuterated counterparts. mdpi.com This similarity ensures that they behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. scispace.com However, the introduction of deuterium (B1214612) atoms results in a mass shift, allowing the mass spectrometer to distinguish between the analyte and the internal standard. clearsynth.com

Role in Compensation for Matrix Effects and Variability in Sample Preparation

Matrix effects are a significant source of error in quantitative mass spectrometry. annlabmed.org They arise from co-eluting compounds in the sample matrix that can either suppress or enhance the ionization of the analyte, leading to underestimation or overestimation of its concentration. wuxiapptec.com Because deuterated internal standards like this compound have nearly identical physicochemical properties to the analyte, they experience the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, these matrix-induced variations can be effectively normalized, leading to more accurate results. annlabmed.org

Sample preparation is another critical step where variability can be introduced. researchgate.net Steps such as extraction, evaporation, and reconstitution can lead to analyte loss. Adding a deuterated internal standard at the beginning of the sample preparation process allows it to track the analyte through each step. wuxiapptec.com Any losses that occur will affect both the analyte and the internal standard proportionally, and the ratio of their signals will remain constant, thus compensating for the variability. mdpi.com

Impact on Analytical Accuracy, Precision, and Reproducibility

The use of deuterated internal standards like this compound significantly improves the key performance metrics of an analytical method: accuracy, precision, and reproducibility. clearsynth.comtexilajournal.com Accuracy, the closeness of a measured value to the true value, is enhanced by the correction for systematic errors arising from matrix effects and sample loss. nih.gov Precision, the closeness of repeated measurements to each other, is improved by minimizing the random errors associated with the analytical process. researchgate.netnih.gov Reproducibility, the ability of a method to produce consistent results across different laboratories and analysts, is also enhanced because the internal standard helps to control for inter-laboratory variations in instrumentation and procedures. texilajournal.com

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of trace-level compounds in complex matrices. wuxiapptec.com The coupling of liquid chromatography for separation with tandem mass spectrometry for detection provides a powerful analytical tool. In this context, this compound plays a crucial role as an internal standard in various LC-MS/MS assays, particularly for the analysis of polycyclic aromatic hydrocarbons (PAHs). clearsynth.comresearchgate.net

Method Development Strategies for this compound as an Internal Standard

The successful implementation of this compound as an internal standard requires careful method development. A key consideration is ensuring that the internal standard does not interfere with the analyte of interest. wuxiapptec.com This is typically achieved by selecting an internal standard with a sufficient mass difference from the analyte to avoid isotopic crosstalk. wuxiapptec.com The concentration of the internal standard must also be optimized. It should be high enough to provide a robust signal but not so high that it saturates the detector or contributes to the analyte signal through isotopic impurities. wuxiapptec.com The timing of the internal standard addition is also critical; it should be added as early as possible in the sample preparation workflow to account for all potential sources of variability. wuxiapptec.com

Rigorous Validation of Analytical Methods Employing this compound

Once a method utilizing this compound as an internal standard is developed, it must undergo rigorous validation to ensure its reliability. nih.gov Method validation is a formal process that demonstrates that an analytical method is suitable for its intended purpose. researchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability. mdpi.com The use of a deuterated internal standard is highly recommended during method validation as it helps to demonstrate the robustness of the method in the presence of matrix effects and other potential interferences. researchgate.netnih.gov The validation process should include the analysis of quality control samples at different concentrations to assess the method's performance across the entire calibration range. mdpi.com

Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters

The performance of an LC-MS/MS method is highly dependent on the optimization of both the chromatographic separation and the mass spectrometric detection parameters. For the analysis of PAHs like 7-Methylbenz[a]anthracene (B135024), reversed-phase liquid chromatography is commonly employed. nih.gov The choice of the stationary phase, mobile phase composition, and gradient elution profile must be carefully optimized to achieve good separation of the analyte from other matrix components and potential isomers. nih.govchromatographyonline.com Co-elution of the analyte and its deuterated internal standard is often desirable to ensure they experience the same matrix effects. chromatographyonline.com

In the mass spectrometer, parameters such as the ionization source conditions (e.g., spray voltage, gas flows, and temperature), collision energy for fragmentation, and the selection of precursor and product ions for selected reaction monitoring (SRM) must be optimized to maximize sensitivity and selectivity. mdpi.com The use of this compound as an internal standard allows for the fine-tuning of these parameters to achieve the best possible analytical performance.

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of semi-volatile organic compounds like PAHs. labrulez.com The use of an isotope-labeled internal standard, such as this compound, is integral to the isotope dilution method, which is renowned for achieving high accuracy in quantitative analysis. oup.com This approach involves adding a known amount of the deuterated standard to the sample prior to extraction and analysis. epa.gov Because the internal standard has nearly identical chemical and physical properties to the native analyte (7-Methylbenz[a]anthracene), it experiences similar losses during sample preparation steps, including extraction, cleanup, and concentration. researchgate.netmdpi.com By comparing the signal of the native analyte to that of the deuterated standard in the final GC-MS analysis, analysts can accurately quantify the concentration of the target compound, effectively correcting for procedural variations. oup.com

Methodological Considerations for Deuterated Polycyclic Aromatic Hydrocarbons in GC-MS Analysis

The use of deuterated PAHs, including this compound, as internal standards in GC-MS analysis is a well-established practice that significantly enhances method precision and accuracy. gov.bc.cagov.bc.ca However, several methodological factors must be carefully considered to ensure reliable results.

Selection of Internal Standard: The chosen deuterated standard should closely mimic the analytical behavior of the target analyte. epa.gov For the analysis of 7-Methylbenz[a]anthracene, its deuterated analogue, this compound, is an ideal choice. It shares a similar molecular structure, polarity, and volatility, ensuring it behaves comparably during chromatographic separation.

Isotopic Purity and Cross-Contribution: The isotopic purity of the deuterated standard is a critical factor. oup.com Impurities can lead to inaccurate quantification. Furthermore, it is essential to evaluate the potential for "cross-contribution," where the analyte and the internal standard have overlapping mass spectral signals. oup.com For instance, the gradual loss of deuterium from the labeled standard within the mass spectrometer's ion source can generate fragment ions that interfere with the molecular ions of the target analyte, a phenomenon that can be mitigated by using high-resolution mass spectrometry. rsc.org

Chromatographic Co-elution: Ideally, the deuterated standard should co-elute with or elute very close to the native compound. A slight retention time shift is often observed between a deuterated compound and its non-deuterated counterpart due to the isotope effect, but this is generally minimal and manageable.

Calibration: A multi-point initial calibration is required to establish the linear range of the instrument response. gov.bc.cagov.bc.ca The relative response factor (RRF), which is the ratio of the response of the analyte to the response of the internal standard, is determined from this calibration curve and used for quantification. europa.eu

Specific Challenges and Solutions for Sample Analysis with this compound

Analyzing samples for 7-Methylbenz[a]anthracene presents several challenges, particularly when dealing with complex matrices like soil, sediment, or biological tissues. The use of this compound as an internal standard is a key part of the solution to many of these issues.

Matrix Interference: Environmental and biological samples contain a multitude of compounds that can interfere with the analysis. researchgate.net Co-extracted substances like lipids or other organic matter can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate results. researchgate.netmdpi.com

Solution: Employing this compound as an internal standard helps to compensate for these matrix effects, as both the analyte and the standard are affected similarly. researchgate.netmdpi.com Additionally, rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or gel permeation chromatography, are often necessary to remove interfering components before GC-MS analysis. epa.govresearchgate.net

Analyte Loss During Sample Preparation: The multi-step process of sample extraction and cleanup can lead to significant and variable loss of the target analyte.

Solution: Since this compound is added at the beginning of the process, it accounts for these procedural losses. The ratio of the native analyte to the internal standard remains constant, allowing for accurate quantification despite recovery variations. nih.gov

Co-elution with Isomers: Methylated PAHs often exist as complex mixtures of isomers. For example, other methylbenz[a]anthracene isomers or different alkylated PAHs could potentially co-elute with the target compound, making unambiguous identification and quantification difficult. diva-portal.org

Solution: High-resolution capillary GC columns with optimized temperature programs are essential for separating closely related isomers. The selectivity of mass spectrometry, especially when operating in selected ion monitoring (SIM) mode, allows for the differentiation of compounds based on their specific mass-to-charge ratios, even if they are not perfectly separated chromatographically. gov.bc.caeuropa.eu

Performance Evaluation and Variability Assessment of Internal Standard Responses

To ensure the reliability of analytical data, the performance of the method, including the response of the internal standard, must be rigorously evaluated. This involves assessing various parameters and understanding the sources of variability.

Performance Parameters: Key performance indicators for methods using deuterated internal standards include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). oup.com Validation studies often use certified reference materials (CRMs) to establish the accuracy of the method. oup.com The precision is typically evaluated in terms of repeatability (within-run precision) and reproducibility (between-run or inter-laboratory precision), often expressed as the relative standard deviation (RSD). oup.com

The following table presents typical performance parameters from a validation study for PAH analysis using GC-MS with isotope dilution, illustrating the high level of performance achievable.

Performance ParameterBenzo[a]anthraceneBenzo[a]pyreneIndeno[1,2,3-cd]pyrene
Linearity (R²) >0.99>0.99>0.99
Accuracy (Recovery %) 95 - 10592 - 10890 - 110
Precision (RSD %) < 10< 10< 12
LOD (µg/kg) 0.050.070.06
LOQ (µg/kg) 0.150.200.18
This table is a representative example based on data for similar PAHs and methodologies; specific values can vary between laboratories and matrices. oup.com

Variability Assessment: Variability in analytical results can arise from multiple sources. Studies have been conducted to apportion the total variance into components such as regional differences, between-household differences, within-household variability over time, and within-sample analytical variability. nih.gov Research on PAHs in residential dust found that within-household variability over time and between-household variability were the largest contributors to total variance, while within-sample analytical variability accounted for a smaller portion (2-33%). nih.gov

Internal Standard Response Variability: Monitoring the internal standard response is crucial for quality control. The absolute area of the internal standard peak should be monitored across a sequence of analyses. A significant deviation (e.g., more than a 50% decrease or 100% increase compared to the calibration standard) can indicate problems with the instrument, such as a dirty ion source or injection port issues, which may require maintenance. epa.gov Similarly, a significant shift in the retention time of the internal standard can point to chromatographic problems. epa.gov Consistent internal standard responses are indicative of a stable and reliable analytical system. shimadzu.com

Research Applications of 7 Methylbenz a Anthracene D3 in Metabolic Pathway Elucidation

Tracing Polycyclic Aromatic Hydrocarbon Metabolic Pathways Using Isotope Labeling Techniques

Stable isotope labeling is a sophisticated technique that allows researchers to map intricate biochemical pathways. creative-proteomics.com By introducing a compound with a stable isotope, such as deuterium (B1214612) (²H), into a biological system, the labeled molecule acts as a tracer that can be followed through various metabolic transformations. creative-proteomics.comspringernature.com This approach provides unparalleled insights into the metabolic wiring of cells and is instrumental in understanding the impact of various factors on metabolism. springernature.comnih.govresearcher.life

In vitro metabolism studies, often utilizing liver microsomes, are essential for identifying the enzymes responsible for the metabolism of xenobiotics and for characterizing the resulting metabolites. nih.govresearchgate.netresearchgate.net In the context of 7-Methylbenz[a]anthracene-d3, these experiments would typically involve incubating the deuterated compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. nih.govresearchgate.netnih.gov

The primary advantage of using this compound is the ability to clearly distinguish it and its metabolites from any endogenously present unlabeled 7-Methylbenz[a]anthracene (B135024) or other interfering compounds. This is particularly valuable when studying complex biological matrices. The known metabolic pathways of the unlabeled 7-Methylbenz[a]anthracene, which include the formation of various dihydrodiols and hydroxymethyl derivatives, can be meticulously traced using the deuterated analog.

Table 1: Potential In Vitro Metabolism Experiment with this compound

ParameterDescription
Test System Human or rat liver microsomes
Substrate This compound
Incubation Time Various time points to monitor metabolite formation
Analysis Method Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective To identify and quantify the formation of deuterated metabolites over time.

The key to identifying metabolites in these studies is the use of mass spectrometry. researchgate.net When this compound is metabolized, the resulting products will retain the deuterium label, leading to a characteristic mass shift of +3 atomic mass units compared to the metabolites of the unlabeled compound. This mass difference provides a definitive signature for metabolites originating from the administered deuterated compound.

For instance, if a primary metabolite of 7-Methylbenz[a]anthracene is a hydroxylated form, the corresponding metabolite from this compound will have a mass that is 3 units higher. This allows for the confident identification of even minor metabolites that might otherwise be obscured by background noise in the mass spectrum. Tandem mass spectrometry (MS/MS) can further be used to fragment the metabolite ions, and the resulting fragmentation patterns can help in the structural elucidation of the metabolites, confirming the position of the deuterium label and the site of metabolic modification. nih.gov

Table 2: Expected Mass Shifts for Potential Metabolites of this compound

Parent CompoundMetaboliteExpected Mass of Unlabeled Metabolite (m/z)Expected Mass of Deuterated Metabolite (m/z)
7-Methylbenz[a]anthraceneMonohydroxy-7-methylbenz[a]anthracene258.11261.13
7-Methylbenz[a]anthracene7-Methylbenz[a]anthracene-dihydrodiol276.12279.14
7-Methylbenz[a]anthraceneHydroxymethyl-benz[a]anthracene258.11258.11 (if methyl group is oxidized)

Note: The exact mass will depend on the specific isomer formed. The table illustrates the principle of the mass shift due to the deuterium label.

Comparative Metabolic Analysis Between Labeled and Unlabeled Polycyclic Aromatic Hydrocarbon Analogs

A powerful application of stable isotope labeling is the ability to perform comparative metabolic analyses. By co-incubating a mixture of labeled (this compound) and unlabeled (7-Methylbenz[a]anthracene) compounds, researchers can simultaneously track the metabolism of both species under identical experimental conditions. nih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the precise quantification of metabolic fluxes and can reveal subtle differences in metabolic pathways. nih.gov

This comparative approach is particularly useful for investigating the kinetic isotope effect (KIE), where the heavier isotope can sometimes lead to a slower rate of enzymatic reaction. While often minor for deuterium labeling in positions not directly involved in bond-breaking at the rate-determining step, assessing the KIE is important for validating the use of the labeled compound as a true tracer for the unlabeled analog.

Furthermore, comparative profiling can help in understanding the competition between different metabolic pathways and how this might be influenced by the structure of the PAH. By comparing the metabolite profiles of the labeled and unlabeled compounds, any significant deviations in the types or quantities of metabolites formed can be identified, providing deeper insights into the intricacies of PAH metabolism. nih.govmdpi.comqub.ac.uk

Environmental Science Applications of 7 Methylbenz a Anthracene D3 in Fate and Transport Studies

Tracing Environmental Transport and Distribution of Polycyclic Aromatic Hydrocarbons

The use of deuterated standards, such as 7-Methylbenz[a]anthracene-d3, is a cornerstone of modern analytical chemistry for tracing the environmental pathways of pollutants. oup.comresearchgate.net These labeled compounds act as ideal tracers because their chemical and physical properties are nearly identical to their non-labeled counterparts. This similarity ensures that they undergo the same transport and distribution processes in complex environmental matrices like air, water, soil, and sediment. cdc.gov

When introduced into an environmental system, this compound mimics the behavior of native 7-Methylbenz[a]anthracene (B135024) and other structurally similar PAHs. diva-portal.orgdiva-portal.org This allows researchers to track the movement of these contaminants from their source. For instance, by analyzing samples from various locations, scientists can determine how these pollutants are dispersed by wind and water currents, how they partition between different environmental compartments (e.g., from the water column to the sediment), and how they accumulate in the food web. cdc.govwindows.net

The distinct mass of the deuterated compound allows for its precise detection and quantification using techniques like gas chromatography-mass spectrometry (GC-MS). copernicus.org This enables the differentiation of the tracer from the background of naturally occurring PAHs, providing a clear picture of the transport and fate of the pollutants under investigation. oup.comrsc.org

Investigating Degradation Pathways and Biotransformation Processes in Complex Environmental Matrices

Understanding the degradation and biotransformation of PAHs is critical to predicting their persistence and potential for harm. This compound is an invaluable tool in these studies. By introducing a known amount of the labeled compound into an environmental sample (e.g., a soil microcosm or a water sample containing microorganisms), researchers can monitor its transformation over time.

Fungal and bacterial metabolism are key processes in the breakdown of PAHs. nih.govasm.org Studies have shown that microorganisms can metabolize 7-Methylbenz[a]anthracene to various hydroxylated and dihydrodiol products. nih.gov Using this compound, scientists can accurately trace the formation of these metabolites, even at very low concentrations. The deuterium (B1214612) label acts as a stable isotopic signature, allowing for the unambiguous identification of transformation products derived from the parent compound. osti.gov

Quantification of Environmental Contaminants and Assessment of Analytical Uncertainties Using Deuterated Standards

Accurate quantification of PAHs in environmental samples is a significant analytical challenge due to the complexity of the sample matrices and the potential for analyte loss during sample preparation and analysis. aaqr.orgnih.gov Deuterated standards like this compound are essential for overcoming these challenges and ensuring the reliability of the data. oup.comresearchgate.net

In a technique known as isotope dilution mass spectrometry (IDMS), a known amount of the deuterated standard is added to the sample at the beginning of the analytical procedure. oup.comresearchgate.net This internal standard experiences the same losses as the native analyte during extraction, cleanup, and instrumental analysis. By measuring the ratio of the native analyte to the deuterated standard in the final extract, the initial concentration of the analyte in the sample can be accurately calculated, correcting for any procedural losses. researchgate.net

The use of deuterated standards also plays a critical role in assessing and minimizing analytical uncertainties. aaqr.orgnih.gov By comparing the measured concentration of the standard to its known added amount, analysts can evaluate the efficiency and reproducibility of the analytical method. oup.com This is crucial for quality control and for ensuring that data from different laboratories and studies are comparable. The expanded analytical uncertainties for PAHs in particulate matter are typically in the range of 5-15%, and the use of deuterated standards is key to achieving this level of precision. nih.gov

Astrophysical and Astrochemical Research Incorporating Deuterated Polycyclic Aromatic Hydrocarbons

Mechanisms of Deuterium (B1214612) Enrichment in Interstellar and Protosolar Environments

Deuterium enrichment in PAHs is a phenomenon driven by several key mechanisms that are active in the diverse environments of the interstellar medium (ISM) and early solar system. aanda.orgmdpi.com The incorporation of deuterium in place of hydrogen is energetically favored at low temperatures due to the difference in zero-point energy between C-H and C-D bonds. aanda.orgaanda.org This fundamental property underlies the various pathways leading to elevated D/H ratios in interstellar molecules compared to the cosmic abundance. aanda.org

Four primary processes are recognized for the deuterium enrichment of PAHs:

Low-temperature gas-phase ion-molecule reactions: In the cold, dense molecular clouds (T < 50 K), reactions between PAH cations and deuterated molecules like H₂D⁺ can lead to deuterium enrichment. mdpi.comnasa.govastrochem.org This process is thought to initially favor the deuteration of larger PAHs. nasa.govastrochem.org

Low-temperature gas-grain reactions: PAHs can condense onto the surfaces of cold dust grains, forming icy mantles. nasa.govaanda.org Reactions occurring on these grain surfaces can also lead to the incorporation of deuterium. astrochem.org

Gas-phase unimolecular photodissociation: In warmer regions exposed to ultraviolet (UV) radiation, the photodissociation of PAHs can lead to deuterium enrichment. mdpi.comnasa.gov This process is size-dependent, being most effective for PAHs with approximately 10 to 42 carbon atoms. nasa.govastrochem.org

Ultraviolet photolysis in D-enriched ice mantles: When PAHs are frozen in ices rich in deuterium (like D₂O), UV irradiation can induce exchange reactions between the hydrogen atoms of the PAH and the deuterium in the ice. nasa.govnih.govastrochem.org This process can lead to significant deuterium enrichment and produces characteristic molecular signatures. nih.gov Laboratory experiments have shown that PAHs can rapidly exchange their hydrogen atoms for deuterium under these conditions. nasa.govnih.gov

Another proposed mechanism is scrambling, where photoexcitation of deuterium-enriched PAH cations leads to the migration of hydrogen and deuterium atoms around the molecule's periphery. aanda.orgarxiv.orgaanda.org This process can protect the heavier deuterium atom from being eliminated, potentially leading to higher deuteration levels as the PAH moves into more exposed interstellar environments. arxiv.orgaanda.org

Table 1: Key Mechanisms of Deuterium Enrichment in PAHs

Mechanism Environment Key Factors Expected Signature
Gas-phase ion-molecule reactions Cold, dense molecular clouds Low temperatures, presence of H₂D⁺ Preferential deuteration of larger PAHs initially nasa.govastrochem.org
Gas-grain reactions Cold dust grain surfaces Condensation of PAHs in icy mantles Deuteration on grain surfaces astrochem.org
Unimolecular photodissociation Warmer, UV-exposed regions UV radiation, PAH size (C₁₀-C₄₂) Size-dependent enrichment nasa.govastrochem.org
UV photolysis in D-enriched ices Icy grain mantles UV irradiation, D-rich ice composition High D-enrichment, specific molecular siting of D nasa.govnih.gov
Scrambling UV-exposed regions Photoexcitation of PAH cations Migration of D to more stable positions aanda.orgarxiv.orgaanda.org

Spectroscopic Characterization and Observational Signatures of Deuterated PAHs in the Interstellar Medium

The presence of deuterated PAHs in the ISM is inferred through their characteristic vibrational modes observed in infrared spectra. aanda.orgresearchgate.net The heavier mass of deuterium causes the C-D vibrational modes to appear at longer wavelengths compared to the corresponding C-H modes. aanda.org

Key observational signatures include:

Aromatic C-D stretch: An emission feature observed around 4.4 μm is attributed to the stretching vibration of deuterium atoms bonded to the aromatic rings of PAHs. aanda.orgaanda.orgresearchgate.netresearchgate.net

Aliphatic C-D stretch: Emission bands detected between 4.6 and 4.8 μm are characteristic of the stretching vibrations of deuterium in aliphatic (non-aromatic) groups attached to PAHs. aanda.orgaanda.orgresearchgate.netarxiv.org

C-D out-of-plane bending modes: Theoretical calculations suggest that C-D out-of-plane (C-D_oop) vibrations should appear in the 14-19 μm range. oup.com The detection of these longer-wavelength features could provide an alternative tool to probe PAH deuteration, especially in colder environments where the C-D stretching modes may not be efficiently excited. oup.com

Observations with telescopes like the Infrared Space Observatory (ISO) and the James Webb Space Telescope (JWST) have provided evidence for these deuterated PAH features in various astronomical objects, including the Orion Bar and the galaxy M17. aanda.orgresearchgate.netresearchgate.netastrobiology.com In many cases, the aliphatic C-D stretching feature appears stronger than the aromatic one. aanda.org The presence of these bands in regions where the gas-phase deuterium abundance is lower than expected suggests that PAHs could be a significant reservoir for deuterium in the ISM. aanda.orgarxiv.orgastrobiology.com

However, the observation of these features is challenging due to their intrinsic weakness and obscuration by Earth's atmosphere, necessitating space-based observations. aanda.orgnasa.gov

Table 2: Spectroscopic Signatures of Deuterated PAHs

Vibrational Mode Wavelength Range (μm) Astronomical Detections
Aromatic C-D stretch ~4.4 Orion Bar, M17 aanda.orgresearchgate.netresearchgate.net
Aliphatic C-D stretch 4.6 - 4.8 Orion Bar, M17 aanda.orgaanda.orgresearchgate.netarxiv.org
C-D out-of-plane bend 14 - 19 Theoretically predicted oup.com

Implications for the Formation and Evolution of Organic Molecules in Cosmic Ices and Meteorites

The study of deuterated PAHs in meteorites provides a crucial link between interstellar chemistry and the composition of our early solar system. mdpi.comnih.govnasa.gov The deuterium enrichments found in organic matter within carbonaceous chondrites are considered a strong indicator of an interstellar heritage. mdpi.comaanda.orgnih.gov

The analysis of the D/H ratio in specific PAHs extracted from meteorites, such as the Murchison meteorite, can help to distinguish between the different interstellar enrichment mechanisms. mdpi.comnih.govphysicsworld.com For instance, the specific placement of deuterium on the PAH molecule can be a signature of a particular formation environment. nih.gov

The results from meteorite studies suggest that the PAHs they contain likely formed through reactions in cold interstellar regions, with the possibility of further alteration of their deuterium content within icy mantles or during aqueous alteration on the parent asteroid. mdpi.comnih.gov The photochemistry of PAHs in cosmic water ice is a key area of research, as UV irradiation can lead to the formation of more complex organic molecules that are also deuterium-enriched. aanda.orgnasa.govnih.govastrochem.org This process is highly relevant to understanding the inventory of organic materials available for the formation of planetary systems and potentially the origin of life. astrochem.orgphysicsworld.com

Future Directions and Emerging Research Avenues for 7 Methylbenz a Anthracene D3

Advancements in Targeted and Non-Targeted Isotopic Labeling Synthesis for Complex Polycyclic Aromatic Hydrocarbons

The synthesis of isotopically labeled compounds is fundamental to their application in research. researchgate.net Future advancements in synthetic methodologies for complex PAHs like 7-Methylbenz[a]anthracene-d3 are expected to focus on efficiency, selectivity, and the introduction of isotopes at specific molecular locations.

Targeted Labeling: Current methods for deuterium (B1214612) labeling often involve direct hydrogen/deuterium exchange reactions or the use of deuterated precursors in a multi-step synthesis. symeres.com Future research will likely focus on more sophisticated and selective techniques. For instance, the development of new catalytic systems could enable the direct and regioselective C-H activation and deuteration of complex aromatic scaffolds. This would allow for the synthesis of this compound with greater precision and potentially lower costs. Furthermore, enantioselective deuteration methods, which are currently being explored for chiral molecules, could be adapted for prochiral centers in more complex PAHs, offering new tools for studying stereospecific metabolic pathways. ansto.gov.au

Non-Targeted Labeling: In contrast to targeted synthesis, non-targeted isotopic labeling strategies aim to incorporate stable isotopes into a wide range of molecules. frontiersin.org One emerging area is the use of microbial systems for deuteration. ansto.gov.au Certain microorganisms, when cultured in heavy water (D₂O) with deuterated carbon sources, can produce a suite of deuterated compounds. ansto.gov.au While not yet applied to specific PAHs like this compound, this approach holds promise for generating a variety of deuterated PAH metabolites for use in metabolic studies.

Another innovative approach is inverse stable isotopic labeling, where an organism is grown on a fully ¹³C-labeled carbon source, and then a ¹²C-labeled precursor is introduced. researchgate.net This allows for the identification of natural products derived from the precursor. Adapting this for deuterium could provide a novel way to screen for the biotransformation products of 7-Methylbenz[a]anthracene (B135024).

Integration of this compound in Advanced Multi-Omics and Systems Biology Research Methodologies

The use of stable isotope-labeled compounds is becoming increasingly central to multi-omics and systems biology research, which aim to provide a holistic view of biological systems. biosyn.comcreative-proteomics.com this compound is well-positioned to be a key tool in these fields, particularly in environmental health and toxicology.

Metabolomics: In metabolomics, stable isotope labeling is used to trace the metabolic fate of compounds and to quantify metabolites accurately. creative-proteomics.comnih.gov this compound can be used as a tracer to study the biotransformation of its non-labeled counterpart in complex biological systems. By exposing cells or organisms to 7-methylbenz[a]anthracene and using this compound as an internal standard, researchers can precisely quantify the parent compound and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). musechem.com

A more advanced application is stable isotope-assisted metabolomics (SIAM), which has been used to trace the biotransformation of PAHs in contaminated soil. nih.gov In a similar vein, this compound could be used in "suspect and non-target screening" workflows to identify previously unknown or unexpected transformation products of 7-methylbenz[a]anthracene in environmental or biological samples. acs.org

Proteomics: In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique for quantitative protein analysis. creative-proteomics.com While not a direct application for a labeled PAH, the presence of a xenobiotic like 7-methylbenz[a]anthracene can alter the proteome. Using this compound as a precise quantitative standard for the parent compound allows for accurate correlation of its concentration with changes in protein expression, providing insights into the molecular mechanisms of its toxicity.

The integration of data from different "omics" fields (e.g., transcriptomics, proteomics, and metabolomics) is a hallmark of systems biology. bham.ac.uk The precise quantification afforded by the use of this compound is critical for building accurate models of the biological response to PAH exposure.

Development of Innovative Methodologies for High-Resolution Isotope Ratio Mass Spectrometry Applications

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the relative abundance of isotopes in a sample, which can provide information about the origin and history of a substance. chromatographyonline.com The coupling of gas chromatography with IRMS (GC-C-IRMS) allows for compound-specific isotope analysis (CSIA) of organic pollutants like PAHs. researchgate.netucdavis.edu

Future applications of this compound in this area include:

Source Tracking: CSIA of PAHs can help to distinguish between different sources of contamination (e.g., combustion of different fuel types). researchgate.net While this typically relies on natural isotopic abundances, this compound could be used as a spike in controlled experiments to trace the fate of PAHs from a specific source in a complex environment.

High-Resolution Mass Spectrometry (HRMS): The combination of HRMS with isotopic labeling offers enhanced capabilities for identifying unknown metabolites. tandfonline.comacs.org The high mass accuracy of HRMS allows for the determination of elemental compositions, and the presence of the deuterium label in metabolites of this compound would provide an additional layer of confirmation for structural elucidation.

Advanced Instrumentation: The development of new ionization techniques and mass analyzers, such as multi-collector systems and collision cells, is continuously improving the precision and sensitivity of isotope ratio measurements. solubilityofthings.comisotopx.com These advancements will enable more subtle isotopic variations to be detected, opening up new possibilities for using this compound in highly detailed environmental and metabolic studies.

Below is an interactive table summarizing the potential future applications of this compound discussed in this article.

Research AreaApplicationKey Technique(s)Potential Outcome
Isotopic Labeling Synthesis Selective DeuterationC-H Activation CatalysisMore efficient and precise synthesis of labeled PAHs.
Isotopic Labeling Synthesis Biocatalytic DeuterationMicrobial FermentationGeneration of novel deuterated PAH metabolites.
Multi-Omics & Systems Biology Metabolic Fate TracingStable Isotope-Assisted Metabolomics (SIAM)Identification of novel biotransformation pathways of 7-methylbenz[a]anthracene.
Multi-Omics & Systems Biology Quantitative ToxicologyLC-MS/MS, ProteomicsAccurate correlation of PAH concentration with changes in protein expression.
Isotope Ratio Mass Spectrometry Environmental Source TrackingCompound-Specific Isotope Analysis (CSIA)Tracing the environmental fate of specific PAH releases.
Isotope Ratio Mass Spectrometry Metabolite IdentificationHigh-Resolution Mass Spectrometry (HRMS)Confident structural elucidation of unknown metabolites.

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent carcinogenicity data?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill or log-logistic models to estimate EC50 values.
  • ANOVA with Tukey’s Test : Compare tumor incidence across dose groups while controlling for inter-animal variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.